molecular formula C22H27NO6 B11147598 6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid

6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid

Cat. No.: B11147598
M. Wt: 401.5 g/mol
InChI Key: LDGUFQFNOXIMIF-UHFFFAOYSA-N
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Description

6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its complex structure, which includes a benzo[c]chromen moiety, an acetic acid derivative, and a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[c]chromen core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the acetic acid derivative: This step involves the esterification or amidation of the benzo[c]chromen core with acetic acid or its derivatives.

    Attachment of the hexanoic acid chain: This can be accomplished through a coupling reaction, such as an amide bond formation, using hexanoic acid or its activated derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the structure, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetic acid derivative site.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Industry:

    Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It can be formulated into pharmaceutical products for therapeutic applications.

Mechanism of Action

The mechanism of action of 6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.

Comparison with Similar Compounds

  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl acetate
  • 4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl benzoate

Comparison:

  • Structural Differences: The presence of the hexanoic acid chain and the acetic acid derivative in 6-({[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)hexanoic acid distinguishes it from similar compounds.
  • Unique Properties: The compound’s unique structure may confer specific biological activities or chemical reactivity that are not observed in similar compounds.

Properties

Molecular Formula

C22H27NO6

Molecular Weight

401.5 g/mol

IUPAC Name

6-[[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C22H27NO6/c1-14-18(28-13-19(24)23-12-6-2-3-9-20(25)26)11-10-16-15-7-4-5-8-17(15)22(27)29-21(14)16/h10-11H,2-9,12-13H2,1H3,(H,23,24)(H,25,26)

InChI Key

LDGUFQFNOXIMIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)NCCCCCC(=O)O

Origin of Product

United States

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